molecular formula C17H13N3O2S B12708183 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-(phenylamino)-4-thiazolyl)- CAS No. 114566-56-2

2H-1,4-Benzoxazin-3(4H)-one, 6-(2-(phenylamino)-4-thiazolyl)-

Cat. No.: B12708183
CAS No.: 114566-56-2
M. Wt: 323.4 g/mol
InChI Key: XCZJKPMFKDQJJI-UHFFFAOYSA-N
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Description

2H-1,4-Benzoxazin-3(4H)-one, 6-(2-(phenylamino)-4-thiazolyl)- is a heterocyclic compound that features a benzoxazine ring fused with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-(phenylamino)-4-thiazolyl)- typically involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of iron and acetic acid. This method is known for its simplicity and efficiency, yielding the desired product in good to excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing robust purification techniques to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzoxazin-3(4H)-one, 6-(2-(phenylamino)-4-thiazolyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other substituents under various conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives, depending on the substituents introduced.

Scientific Research Applications

2H-1,4-Benzoxazin-3(4H)-one, 6-(2-(phenylamino)-4-thiazolyl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-(phenylamino)-4-thiazolyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2H-1,4-Benzoxazin-3(4H)-one: A related compound with a similar benzoxazine ring structure.

    6-(2-(phenylamino)-4-thiazolyl)-2H-1,4-Benzoxazin-3(4H)-one: Another related compound with a similar thiazole ring structure.

Uniqueness

2H-1,4-Benzoxazin-3(4H)-one, 6-(2-(phenylamino)-4-thiazolyl)- is unique due to its specific combination of a benzoxazine ring fused with a thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research and industrial applications.

Properties

CAS No.

114566-56-2

Molecular Formula

C17H13N3O2S

Molecular Weight

323.4 g/mol

IUPAC Name

6-(2-anilino-1,3-thiazol-4-yl)-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C17H13N3O2S/c21-16-9-22-15-7-6-11(8-13(15)19-16)14-10-23-17(20-14)18-12-4-2-1-3-5-12/h1-8,10H,9H2,(H,18,20)(H,19,21)

InChI Key

XCZJKPMFKDQJJI-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC4=CC=CC=C4

Origin of Product

United States

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